molecular formula C24H22N4O3 B2467520 (E)-1-(3-methoxyphenyl)-3-(2-oxo-3-phenethyl-2,3-dihydroquinazolin-4(1H)-ylidene)urea CAS No. 941895-74-5

(E)-1-(3-methoxyphenyl)-3-(2-oxo-3-phenethyl-2,3-dihydroquinazolin-4(1H)-ylidene)urea

Cat. No. B2467520
CAS RN: 941895-74-5
M. Wt: 414.465
InChI Key: KZYWQBDXIUUSMI-HPNDGRJYSA-N
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Description

Synthesis Analysis

This involves understanding the chemical reactions used to create the compound. It often requires knowledge of organic chemistry and reaction mechanisms .


Molecular Structure Analysis

Molecular structure analysis involves understanding the 3D arrangement of atoms in a molecule. Techniques like X-ray crystallography can be used to determine the structure .


Chemical Reactions Analysis

This involves studying how the compound reacts with other substances. It includes understanding the reaction mechanisms and the conditions required for the reactions .


Physical And Chemical Properties Analysis

This involves studying properties like melting point, boiling point, solubility, reactivity, etc .

Scientific Research Applications

Antiproliferative and Antimicrobial Activity

Compounds structurally related to the queried chemical, particularly those featuring quinazoline and urea functionalities, have been investigated for their antiproliferative and antimicrobial activities. For instance, novel urea and bis-urea derivatives of primaquine, featuring hydroxyphenyl or halogenphenyl substituents, have shown significant antiproliferative effects against cancer cell lines, including breast carcinoma MCF-7 cells, and exhibited high antioxidant and antimicrobial activities (Perković et al., 2016). This suggests that similar compounds might be explored for their potential in cancer drug development and as antimicrobial agents.

Receptor Antagonism

Another area of interest is the development of receptor antagonists. Isoquinoline and quinazoline urea derivatives have been identified as potent antagonists for human adenosine A(3) receptors (van Muijlwijk-Koezen et al., 2000), suggesting their utility in the treatment of conditions related to adenosine receptor dysregulation, such as inflammatory and cardiovascular diseases.

Synthetic Methodology and Chemical Properties

Research has also focused on developing synthetic methodologies for constructing complex quinazoline derivatives. For example, a reaction between 2-diaminomethylidenedimedone and aryl isocyanates leads to the formation of ureas, which upon further reactions yield new tricyclic compounds containing the pyrimidopyrimidine fragment (Dorokhov et al., 2011). This demonstrates the compound's role in facilitating novel synthetic routes for complex heterocyclic structures, which are valuable in drug design and organic chemistry.

Material Science Applications

In material science, quinazoline derivatives have been employed in the synthesis of mono- and dinuclear Ni(II) complexes, which have been characterized for their spectroscopic, electrochemical, thermal, and antimicrobial properties (Chai et al., 2017). These studies provide insights into the potential use of quinazoline-urea derivatives in developing new materials with specific chemical and physical properties.

Mechanism of Action

If the compound is a drug or has some biological activity, the mechanism of action describes how it exerts its effects at the molecular level .

Safety and Hazards

This involves understanding the risks associated with handling and disposing of the compound. Material Safety Data Sheets (MSDS) are often used as a source of this information .

Future Directions

This involves predicting or suggesting future research directions or applications for the compound .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for (E)-1-(3-methoxyphenyl)-3-(2-oxo-3-phenethyl-2,3-dihydroquinazolin-4(1H)-ylidene)urea involves the condensation of 3-methoxyaniline with 2-oxo-3-phenethyl-2,3-dihydroquinazolin-4(1H)-carbaldehyde followed by the addition of urea. The reaction is carried out under reflux in ethanol with the addition of a catalytic amount of acetic acid. The product is then purified by recrystallization from ethanol.", "Starting Materials": [ "3-methoxyaniline", "2-oxo-3-phenethyl-2,3-dihydroquinazolin-4(1H)-carbaldehyde", "urea", "ethanol", "acetic acid" ], "Reaction": [ "Step 1: Dissolve 3-methoxyaniline (1.0 equiv) and 2-oxo-3-phenethyl-2,3-dihydroquinazolin-4(1H)-carbaldehyde (1.0 equiv) in ethanol (10 mL) and add a catalytic amount of acetic acid.", "Step 2: Reflux the reaction mixture for 4 hours.", "Step 3: Add urea (1.2 equiv) to the reaction mixture and reflux for an additional 2 hours.", "Step 4: Cool the reaction mixture to room temperature and filter the precipitated product.", "Step 5: Wash the product with ethanol and dry under vacuum.", "Step 6: Recrystallize the product from ethanol to obtain the final compound." ] }

CAS RN

941895-74-5

Molecular Formula

C24H22N4O3

Molecular Weight

414.465

IUPAC Name

1-(3-methoxyphenyl)-3-[2-oxo-3-(2-phenylethyl)quinazolin-4-yl]urea

InChI

InChI=1S/C24H22N4O3/c1-31-19-11-7-10-18(16-19)25-23(29)27-22-20-12-5-6-13-21(20)26-24(30)28(22)15-14-17-8-3-2-4-9-17/h2-13,16H,14-15H2,1H3,(H2,25,27,29)

InChI Key

KZYWQBDXIUUSMI-HPNDGRJYSA-N

SMILES

COC1=CC=CC(=C1)NC(=O)NC2=C3C=CC=CC3=NC(=O)N2CCC4=CC=CC=C4

solubility

not available

Origin of Product

United States

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